Ethyl (2-azidophenyl)carbamate

Description

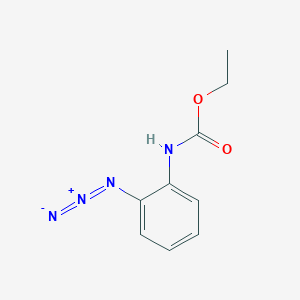

Ethyl (2-azidophenyl)carbamate is a carbamate derivative characterized by an azido (-N₃) substituent on the phenyl ring. Carbamates are esters of carbamic acid (NH₂COOH) and are widely studied for their diverse chemical reactivity and biological activities, including carcinogenicity, mutagenicity, and pharmaceutical applications.

Properties

CAS No. |

91473-34-6 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

ethyl N-(2-azidophenyl)carbamate |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)11-7-5-3-4-6-8(7)12-13-10/h3-6H,2H2,1H3,(H,11,14) |

InChI Key |

ZLNVOHHHNDWVLM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-azidophenyl)carbamate typically involves the reaction of 2-azidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the presence of the azido group, which can be potentially explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-azidophenyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: The azido group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Ethyl (2-azidophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2-azidophenyl)carbamate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl (2-azidophenyl)carbamate differs from other carbamates in its substituent effects:

- Ethyl carbamate (EC) : Lacks aromatic substituents; simple structure (CH₃CH₂-O-CO-NH₂).

- Vinyl carbamate (VC): Contains a vinyl group (CH₂=CH-O-CO-NH₂), enabling metabolic activation to epoxide intermediates, enhancing carcinogenicity .

- Ethyl (2-iodophenyl)carbamate : Features an iodine substituent, increasing molecular weight and lipophilicity (log P ~2.7) .

- This compound : The electron-withdrawing azide group may alter metabolic pathways and reactivity compared to EC or VC.

Carcinogenic Potency

Mutagenicity and Metabolic Pathways

- Ethyl carbamate: Non-mutagenic in Salmonella typhimurium assays, even with liver microsomal activation. Requires metabolic conversion (e.g., CYP450-mediated oxidation) to form DNA adducts .

- Vinyl carbamate : Direct mutagen in TA1535 and TA100 strains; cytochrome P-450 inhibitors block its activity, confirming metabolic dependency .

- However, metabolic studies are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.